molecular formula C7H17N2O2+ B1243994 (R)-carnitinamide

(R)-carnitinamide

Cat. No. B1243994
M. Wt: 161.22 g/mol
InChI Key: KWIXGIMKELMNGH-ZCFIWIBFSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-carnitinamide is a carnitinamide and an amino acid amide. It derives from a (R)-carnitine. It is an enantiomer of a (S)-carnitinamide.

Scientific Research Applications

Entrainment and Resolution

(R)-carnitinamide, as a synthetic precursor to (R)-carnitine, has been a focal point in research due to its low-cost production from racemic carnitinamide. Studies have shown efficient resolution of carnitinamide chloride by preferential crystallization from methanol using a simple entrainment procedure. This process does not require the transformation of the chloride into other salts or the use of specific solvent systems, which simplifies the production of (R)-carnitinamide (Pallavicini et al., 2008).

Enantiomer Systems and Characterization

Further investigation into the enantiomer systems formed by different salts of carnitinamide, such as chloride, nitrate, and sulfate, has been conducted. Differential Scanning Calorimetry (DSC) and Infrared (IR) analyses have revealed that these salts produce different types of racemates, offering insights into the stereotechnology of carnitinamide (Pallavicini et al., 2007).

Chemical Transformations and Applications

Research has explored the chemical transformations of carnitinamide chloride, such as chlorination at the amide nitrogen. This has led to the production of various compounds, including 5-aminomethyl-2-oxazolidinones, through a sequence of reactions. These developments have applications in producing enantiomers for various chemical and pharmaceutical purposes (Bolchi et al., 2012).

properties

Molecular Formula

C7H17N2O2+

Molecular Weight

161.22 g/mol

IUPAC Name

[(2R)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium

InChI

InChI=1S/C7H16N2O2/c1-9(2,3)5-6(10)4-7(8)11/h6,10H,4-5H2,1-3H3,(H-,8,11)/p+1/t6-/m1/s1

InChI Key

KWIXGIMKELMNGH-ZCFIWIBFSA-O

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)N)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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